![molecular formula C16H17N3O3 B2778275 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1797183-61-9](/img/structure/B2778275.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. The compound is also known as DHPPE and has been found to possess several unique properties that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial and Antifungal Applications : Research has shown that derivatives of dihydropyrimidinones exhibit significant antibacterial and antifungal activities. For instance, specific compounds have demonstrated potent activity against gram-positive and gram-negative bacteria as well as fungi species like Aspergillus and Rhizopus (Al-Juboori, 2020). Another study highlighted the synthesis and characterization of heterocyclic tetrahydropyrido derivatives, emphasizing their molecular geometry and potential biological relevance (Chen & Liu, 2019).
Antitubercular Agents : Compounds synthesized from derivatives similar in structure to 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents in treating tuberculosis (Pathak et al., 2014).
Anticancer Activity : The synthesis of novel oxo pyrimido pyrimidine derivatives has been explored, with some compounds showing promise in anticancer applications due to their ability to interact with various cancer cell lines, showcasing the potential of these compounds in oncological research (Jadhav et al., 2022).
Chemical Synthesis and Characterization
Heterocyclic Synthesis : Studies have demonstrated efficient methods for synthesizing dihydropyrimidinone derivatives, highlighting their chemical properties and potential applications in creating new materials with biological relevance. For example, the synthesis of pyrrolidines with varied configurations through 1,3-dipolar cycloadditions has been reported, illustrating the versatility of these compounds in organic synthesis (Oliveira Udry et al., 2014).
Molecular Docking and Density Functional Theory (DFT) Calculations : Some studies have focused on the molecular docking and DFT calculations of synthesized compounds, providing insights into their molecular structures and interactions at the atomic level. This information is crucial for understanding the mechanisms of action of these compounds and optimizing their biological activities (Al-Juboori, 2020).
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-2-3-5-15(14)22-10-16(20)19-7-6-13-12(9-19)8-17-11-18-13/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHMWYKNVJBZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

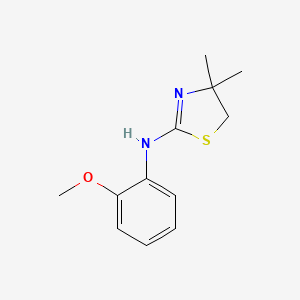
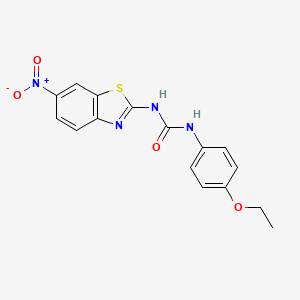

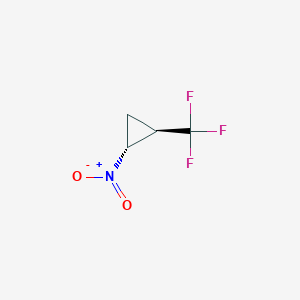
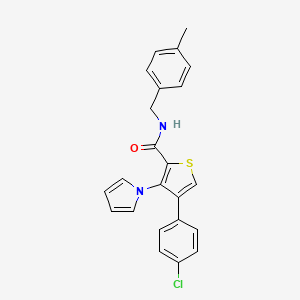
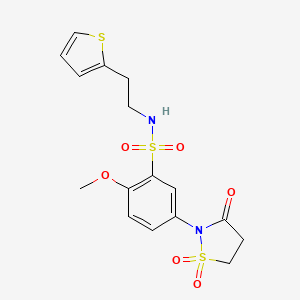
![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)
![6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2778204.png)
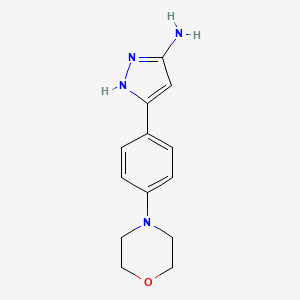
![5-(Bromomethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B2778209.png)
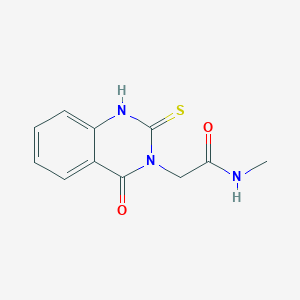
![N-(3-chlorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2778211.png)

